molecular formula C7H6N6O5 B3216383 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole CAS No. 1171733-17-7

3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole

Cat. No.: B3216383
CAS No.: 1171733-17-7
M. Wt: 254.16 g/mol
InChI Key: CCGKCSPUPQBCKO-UHFFFAOYSA-N
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Description

3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is a compound belonging to the class of polynitrogen heterocycles. These compounds are of significant interest due to their potential applications in various fields, including energetic materials, pharmaceuticals, and coordination chemistry. The presence of nitro groups and a methoxy group in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 4,4’-dinitro-1’H-1,3’-bipyrazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4’-dinitro-1’H-1,3’-bipyrazole: Lacks the methoxy group, which affects its chemical reactivity and applications.

    3-amino-4,4’-dinitro-1’H-1,3’-bipyrazole:

Uniqueness

3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is unique due to the presence of both methoxy and nitro groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O5/c1-18-7-5(13(16)17)3-11(10-7)6-4(12(14)15)2-8-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGKCSPUPQBCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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